molecular formula C16H17NO2 B3844099 N-phenyl-4-propoxybenzamide

N-phenyl-4-propoxybenzamide

Cat. No. B3844099
M. Wt: 255.31 g/mol
InChI Key: YDXFEKDECTZTMR-UHFFFAOYSA-N
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Description

“N-phenyl-4-propoxybenzamide” is likely a compound that contains a benzamide group, which is a common moiety in pharmaceutical drugs . The “N-phenyl” part suggests a phenyl group attached to the nitrogen atom of the benzamide group. The “4-propoxy” part indicates a propoxy group attached to the fourth carbon of the benzene ring .


Molecular Structure Analysis

The molecular structure of “N-phenyl-4-propoxybenzamide” would likely show a benzene ring core with the amide, phenyl, and propoxy groups attached at specific positions . The exact structure would need to be confirmed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving “N-phenyl-4-propoxybenzamide” would depend on the specific conditions and reagents used . Benzamides can undergo various reactions including hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .

Mechanism of Action

The mechanism of action would depend on the biological target of “N-phenyl-4-propoxybenzamide”. Many benzamide derivatives act by inhibiting specific enzymes .

Safety and Hazards

The safety and hazards associated with “N-phenyl-4-propoxybenzamide” would need to be assessed through toxicological studies .

Future Directions

Future research could involve studying the biological activity of “N-phenyl-4-propoxybenzamide”, optimizing its synthesis, and investigating its potential uses in medicine or other fields .

properties

IUPAC Name

N-phenyl-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-12-19-15-10-8-13(9-11-15)16(18)17-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXFEKDECTZTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-4-propoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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